Mycosamine

説明

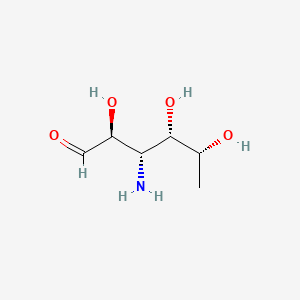

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSSDPFTHGBSDX-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954473 | |

| Record name | 3-Amino-3,6-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32817-12-2, 527-38-8 | |

| Record name | Mycosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32817-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3,6-dideoxymannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3,6-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KHW2634R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Mycosamine Biosynthesis in Streptomyces: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mycosamine biosynthesis pathway in Streptomyces, a critical component in the production of clinically significant polyene macrolide antibiotics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the genetic and enzymatic core of this pathway, offers detailed experimental protocols for its study, and presents a framework for future research and manipulation.

Introduction: The Significance of this compound

This compound is a deoxysugar moiety found attached to the macrolactone rings of numerous polyene macrolide antibiotics, including nystatin, amphotericin B, and candicidin.[1][2] Its presence is crucial for the biological activity of these antifungal agents.[1][2] The biosynthesis of this compound is a key post-polyketide synthase modification step, and understanding this pathway is paramount for the rational design of novel, more effective, and less toxic antifungal drugs through genetic engineering. This guide focuses on the this compound biosynthesis pathway in Streptomyces, with a particular emphasis on the well-studied nystatin biosynthetic gene cluster in Streptomyces noursei.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces is proposed to originate from the primary metabolite GDP-D-mannose.[3] The pathway involves a series of enzymatic conversions catalyzed by proteins encoded within the antibiotic biosynthetic gene cluster. In the nystatin (nys) gene cluster of S. noursei, three key genes, nysDI, nysDII, and nysDIII, are dedicated to this compound biosynthesis and its subsequent attachment to the nystatin aglycone.[1][4]

The core enzymatic steps are as follows:

-

Dehydration: The pathway is initiated by the enzyme GDP-mannose 4,6-dehydratase, encoded by the nysDIII gene. This enzyme converts GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose.[1][5]

-

Isomerization and Amination: The subsequent steps are proposed to involve an isomerization of GDP-4-keto-6-deoxy-D-mannose to GDP-3-keto-6-deoxy-D-mannose, followed by a transamination reaction to form GDP-mycosamine.[6] This transamination is catalyzed by an aminotransferase, encoded by the nysDII gene.[1][5]

-

Glycosyltransfer: The final step is the attachment of the this compound moiety to the macrolactone ring. This is carried out by a glycosyltransferase, encoded by the nysDI gene.[1]

The genes and their corresponding enzymes in the nystatin biosynthetic gene cluster are summarized in the table below.

| Gene | Enzyme Name | Function |

| nysDIII | GDP-mannose 4,6-dehydratase | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose |

| nysDII | Aminotransferase | Catalyzes the amination of the sugar intermediate to form GDP-mycosamine |

| nysDI | Glycosyltransferase | Transfers this compound to the nystatin aglycone |

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound and its attachment to the nystatin aglycone.

References

- 1. In vivo analysis of the regulatory genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 reveals their differential control over antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

The Crucial Role of Mycosamine in the Biological Activity of Polyene Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyene macrolide antibiotics, such as Amphotericin B and Nystatin, remain a cornerstone in the treatment of life-threatening fungal infections. A key structural feature of most of these potent antifungals is the presence of a deoxyamino sugar, D-mycosamine, glycosidically linked to the macrolactone ring. This technical guide provides an in-depth exploration of the multifaceted biological role of mycosamine, consolidating current knowledge on its biosynthesis, its critical contribution to the antifungal mechanism of action, and its influence on the therapeutic index of polyene antibiotics. This document is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development, offering detailed experimental methodologies and a summary of key quantitative data to facilitate further investigation and the development of novel, safer, and more effective antifungal agents.

Introduction

Polyene antibiotics exert their antifungal activity primarily by binding to ergosterol, a major sterol component of fungal cell membranes, leading to membrane disruption and cell death.[1][2] The amphipathic nature of these molecules, consisting of a hydrophobic polyene chain and a hydrophilic polyol region, is essential for their membrane-inserting properties.[1][3] Attached to this core structure is the this compound moiety, a 3-amino-3,6-dideoxy-D-mannose sugar, which has been demonstrated to be indispensable for the biological activity of these antibiotics.[4][5] Its removal results in a dramatic loss of antifungal potency and a significant reduction in toxicity.[4][6] Understanding the precise role of this compound is therefore paramount for the rational design of new polyene derivatives with improved pharmacological properties.

This compound Biosynthesis and Attachment

The biosynthesis of this compound is a multi-step enzymatic process that originates from the primary metabolite GDP-D-mannose.[4][7] The genetic blueprint for this pathway is typically encoded within the polyene biosynthetic gene cluster. In the well-studied nystatin producer, Streptomyces noursei, three key genes, nysDI, nysDII, and nysDIII, are responsible for the synthesis and attachment of this compound.[4][8]

The proposed biosynthetic pathway is as follows:

-

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the action of a GDP-mannose 4,6-dehydratase, the product of the nysDIII gene.[4][8]

-

Isomerization: A proposed, and likely non-enzymatic, 3,4-ketoisomerization of GDP-4-keto-6-deoxy-D-mannose yields GDP-3-keto-6-deoxy-D-mannose.[9]

-

Amination: An aminotransferase, encoded by nysDII, catalyzes the transfer of an amino group to the keto-sugar intermediate, forming GDP-mycosamine.[4][8]

-

Glycosylation: Finally, a glycosyltransferase, the product of the nysDI gene, attaches the this compound moiety to the C-19 hydroxyl group of the polyene macrolactone core via a β-glycosidic bond.[4][8]

Biological Role of this compound

The this compound sugar is not merely a passive structural component; it actively participates in the mechanism of action, antifungal activity, and toxicity of polyene antibiotics.

Mechanism of Action: A Linchpin for Ergosterol Binding

The primary mode of action of polyene antibiotics is the binding to ergosterol in the fungal cell membrane.[1][2] this compound plays a direct and critical role in this interaction. Deletion of the this compound appendage from Amphotericin B to produce amphoteronolide B completely abolishes its ability to bind to both ergosterol and cholesterol.[4][6] This demonstrates that this compound is essential for the initial recognition and/or stable binding of the antibiotic to membrane sterols.[5][6]

The interaction is thought to be stabilized by hydrogen bonding between the hydroxyl groups of this compound and the 3β-hydroxyl group of ergosterol.[10] This initial binding is the prerequisite for the subsequent events of membrane permeabilization and fungal cell death.

Antifungal Activity and Toxicity

The critical role of this compound in ergosterol binding directly translates to its profound impact on the antifungal activity and toxicity of polyene antibiotics. The removal of this compound leads to a near-complete loss of antifungal efficacy.[4][5] Conversely, modifications to the this compound moiety can significantly enhance antifungal activity and reduce toxicity.

For instance, the bisalkylation of the this compound of Amphotericin B to create an N,N-di-(3-aminopropyl) derivative resulted in a compound with superior antifungal activity against a resistant Candida albicans strain and significantly reduced hemolytic activity compared to the parent compound.[11]

| Compound | Fungal Strain | MIC (µM) | Hemolytic Activity (EHB₅₀ in µM) | Reference |

| Amphotericin B | S. cerevisiae | - | 4.0 | [11] |

| N,N-di-(3-aminopropyl) AmB | S. cerevisiae | 0.10 | 50 | [11] |

| Amphotericin B | AmB-resistant C. albicans | > 10 | 4.0 | [11] |

| N,N-di-(3-aminopropyl) AmB | AmB-resistant C. albicans | 4.0 | 50 | [11] |

Table 1: Comparative in vitro activity and toxicity of Amphotericin B and a this compound-modified derivative.

Studies on nystatin have shown that the aglycone, nystatinolide, exhibits strongly reduced antifungal and hemolytic activities compared to the mycosaminated parent compound.[4][8] This underscores the general importance of this compound across different polyene antibiotics.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound.

Generation of this compound-Deficient Mutants

The creation of mutants unable to produce or attach this compound is a fundamental approach to studying its function. This is typically achieved through targeted gene disruption of the this compound biosynthesis genes (e.g., nysDI, nysDII, or nysDIII in S. noursei).

Protocol Outline:

-

Construct Design: A disruption cassette, often containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is constructed.

-

Transformation: The disruption cassette is introduced into the polyene-producing strain (e.g., Streptomyces) via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection and Screening: Transformants are selected based on antibiotic resistance. Double-crossover homologous recombination events leading to gene replacement are identified by PCR screening and confirmed by Southern blotting.

-

Phenotypic Analysis: The resulting mutants are cultivated, and the fermentation products are analyzed by HPLC and mass spectrometry to confirm the absence of the glycosylated polyene and the accumulation of the aglycone.

In Vitro Enzyme Assays

GDP-Mannose Dehydratase (e.g., NysDIII) Activity Assay:

This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.

Protocol Outline: [12]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), dithiothreitol, EDTA, GDP-d-mannose, and the purified NysDIII enzyme.

-

Incubation: Incubate the reaction at 37°C.

-

Quenching and Treatment: Stop the reaction by heat denaturation. Add NaOH and incubate to facilitate the elimination of the C-6 deoxy group, which results in a product that absorbs at 320 nm.

-

Detection: Measure the absorbance at 320 nm to quantify the amount of product formed.

Aminotransferase (e.g., NysDII) Activity Assay:

Various methods can be employed to measure aminotransferase activity, often involving the detection of the product or a coupled enzymatic reaction.

Protocol Outline (General): [13][14]

-

Reaction Mixture: A typical reaction mixture includes the keto-sugar substrate, an amino donor (e.g., glutamate or glutamine), pyridoxal 5'-phosphate (PLP) cofactor, and the purified aminotransferase enzyme in a suitable buffer.

-

Incubation: Incubate at the optimal temperature for the enzyme.

-

Detection: The reaction can be monitored by:

-

HPLC or LC-MS to directly detect the formation of the aminated sugar product.

-

Coupled enzyme assays where the co-product of the reaction (e.g., α-ketoglutarate) is used in a subsequent reaction that can be monitored spectrophotometrically (e.g., by the oxidation of NADH).

-

Glycosyltransferase (e.g., NysDI) Activity Assay:

These assays measure the transfer of this compound from GDP-mycosamine to the polyene aglycone.

Protocol Outline (General): [7][15]

-

Reaction Mixture: The reaction mixture contains the polyene aglycone acceptor, GDP-mycosamine donor, a divalent cation (e.g., Mg²⁺ or Mn²⁺), and the purified glycosyltransferase in a suitable buffer.

-

Incubation: Incubate at the optimal temperature.

-

Detection:

-

The formation of the glycosylated polyene can be detected and quantified by reverse-phase HPLC.

-

Alternatively, a colorimetric assay can be used where a phosphatase is added to the reaction to cleave the released GDP, and the resulting inorganic phosphate is quantified.

-

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline (Broth Microdilution): [1][16]

-

Preparation of Antibiotic Solutions: Prepare a serial two-fold dilution of the polyene antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) according to CLSI or EUCAST guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Hemolytic Activity Assay

This assay measures the lytic effect of the polyene antibiotic on red blood cells, which serves as a measure of its in vitro toxicity to mammalian cells.

Protocol Outline: [17]

-

Preparation of Erythrocyte Suspension: Obtain fresh red blood cells (e.g., human or sheep) and wash them with a saline solution. Prepare a standardized suspension of the erythrocytes.

-

Incubation: In a microtiter plate or tubes, mix the erythrocyte suspension with serial dilutions of the polyene antibiotic. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

-

Centrifugation: Centrifuge the plate or tubes to pellet the intact red blood cells.

-

Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. The EHB₅₀ (Effective Hemolytic Concentration 50%) is the concentration of the antibiotic that causes 50% hemolysis.

Ergosterol Binding Assay

Several methods can be used to assess the binding of polyene antibiotics to ergosterol.

Protocol Outline (Isothermal Titration Calorimetry - ITC): [4]

-

Sample Preparation: Prepare a solution of the polyene antibiotic in a suitable buffer. Prepare liposomes containing ergosterol (e.g., POPC with 10% ergosterol).

-

ITC Measurement: The polyene solution is placed in the ITC syringe and titrated into the sample cell containing the ergosterol-containing liposomes.

-

Data Analysis: The heat changes associated with the binding events are measured. The resulting data can be fitted to a binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion and Future Perspectives

The this compound moiety is an indispensable component of most polyene antibiotics, playing a pivotal role in their biological activity. It is crucial for the initial binding to ergosterol, which is the primary mechanism of their antifungal action. The absence of this compound renders these antibiotics inactive. Furthermore, the this compound sugar is a key determinant of the therapeutic index of polyenes, influencing both their antifungal potency and their toxicity.

Future research in this area should focus on:

-

Elucidating the precise structural basis of the this compound-ergosterol interaction to guide the design of new derivatives with enhanced selectivity for the fungal sterol over mammalian cholesterol.

-

Exploring the enzymatic machinery of this compound biosynthesis and attachment to enable the chemoenzymatic synthesis of novel polyene analogues with modified sugar moieties.

-

Systematic quantitative structure-activity relationship (QSAR) studies on a wider range of this compound-modified polyenes to build predictive models for antifungal activity and toxicity.

A deeper understanding of the biological role of this compound will undoubtedly pave the way for the development of the next generation of polyene antibiotics with improved efficacy and a more favorable safety profile, addressing the pressing need for new treatments for invasive fungal diseases.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 3. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The C2′–OH of Amphotericin B Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound orientation of amphotericin B controlling interaction with ergosterol: sterol-dependent activity of conformation-restricted derivatives with an amino-carbonyl bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Mycosamine's Mechanism of Action in Fungal Cells: A Technical Guide

Abstract

Mycosamine is a critical amino sugar moiety found in polyene macrolide antibiotics, such as Amphotericin B and Nystatin, which are mainstays in the treatment of invasive fungal infections. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates the potent antifungal activity of these compounds. The primary mechanism of action is the facilitation of high-affinity binding to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to two primary outcomes lethal to the fungal cell: the formation of transmembrane ion channels that disrupt electrochemical gradients and the sequestration of ergosterol, which compromises membrane fluidity and the function of membrane-bound proteins. This guide details the biochemical pathways of this compound synthesis, presents quantitative data on the efficacy of this compound-containing agents, outlines key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the core processes to support researchers, scientists, and drug development professionals in the field of antifungal therapy.

Introduction: The Significance of this compound

Polyene macrolide antibiotics represent a critical class of antifungal agents renowned for their broad-spectrum activity and low incidence of clinical resistance.[1] These molecules, produced by various Streptomyces species, are characterized by a large macrolactone ring, a series of conjugated double bonds, and a β-glycosidically linked this compound sugar.[2][3] this compound (3-amino-3,6-dideoxy-D-mannose) is not merely a structural component; it is functionally indispensable for the biological activity of these drugs.[3] Studies involving the chemical or genetic removal of the this compound moiety from polyenes like Amphotericin B (AmB) and nystatin have demonstrated a dramatic reduction or complete abolishment of their antifungal effects.[1][3] This underscores the central role of this compound in the drug's interaction with the fungal cell.

Core Mechanism of Action: The this compound-Ergosterol Interaction

The fungicidal action of this compound-containing polyenes is predicated on a specific and high-affinity interaction with ergosterol, the predominant sterol in fungal cell membranes. This selectivity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, forms the basis of the drug's therapeutic index.[4] this compound is the key mediator of this critical binding event.

The this compound-Ergosterol Binding Hypothesis

The current leading model posits that this compound facilitates the initial binding and anchoring of the polyene antibiotic to the fungal membrane. The amino group of this compound and the hydroxyl groups of the macrolide ring are proposed to form hydrogen bonds with the 3β-hydroxyl group of ergosterol.[5][6] This direct, this compound-mediated interaction is the crucial first step that precedes the disruption of membrane integrity. Derivatives of AmB lacking this compound are unable to bind effectively to ergosterol, highlighting the sugar's essential role in this molecular recognition.[4] The specific orientation of the this compound moiety relative to the macrolactone ring is also crucial for this interaction and for determining the drug's selectivity for ergosterol.[5][6]

Consequence 1: Transmembrane Channel Formation

Following the initial binding to ergosterol, multiple antibiotic-ergosterol units self-assemble to form a "barrel-stave" ion channel that spans the fungal cell membrane.[3][6] It is estimated that approximately eight polyene molecules come together to create a single pore.[3] The hydrophilic polyol chains of the macrolactone rings line the interior of this channel, creating an aqueous pore with a diameter of about 0.8 nm. This pore allows the unregulated leakage of monovalent ions (primarily K⁺ and Na⁺) and other small molecules down their electrochemical gradients, leading to the depolarization of the membrane, disruption of cellular homeostasis, and ultimately, cell death.[3] The amino group of this compound is believed to be involved in stabilizing the interactions between the antibiotic molecules within this complex.[3]

Consequence 2: Ergosterol Sequestration

An alternative, complementary mechanism suggests that the primary fungicidal action is the binding and extraction of ergosterol from the lipid bilayer, effectively creating "sterol sponges".[1] By sequestering ergosterol, the polyene disrupts the integrity and fluidity of the cell membrane. This affects the function of essential membrane-bound proteins involved in nutrient transport and cell wall synthesis. This model is supported by the activity of natamycin, a this compound-containing polyene that binds ergosterol but does not form permeabilizing channels, yet still exhibits potent fungicidal activity.[1][7] Therefore, the lethal action of polyenes is likely a dual mechanism involving both ion channel formation and ergosterol sequestration, both of which are initiated by the this compound-ergosterol binding event.[1]

Figure 1: Core mechanism of this compound-containing polyene antibiotics in fungal cells.

This compound Biosynthesis Pathway

This compound is not sourced from primary metabolism but is synthesized via a dedicated pathway, the genes for which are located within the polyene macrolide biosynthetic gene cluster.[3] The synthesis begins with GDP-D-mannose, a product of primary metabolism.[8] The pathway involves a series of enzymatic modifications to produce the final activated sugar, GDP-mycosamine, which is then attached to the macrolactone ring by a glycosyltransferase.

The proposed key steps are:

-

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase (e.g., NysDIII in nystatin biosynthesis).[3][9]

-

Isomerization: A 3,4-ketoisomerization reaction converts the intermediate to GDP-3-keto-6-deoxy-D-mannose. This step may occur spontaneously or be enzyme-catalyzed.[10]

-

Transamination: A PLP-dependent aminotransferase (e.g., NysDII) catalyzes the addition of an amino group at the C-3 position, forming GDP-mycosamine.[8][9]

-

Glycosylation: A specific glycosyltransferase (e.g., NysDI) transfers the this compound moiety from GDP-mycosamine to the C-19 position of the polyene macrolactone ring.[3][9]

Figure 2: Proposed biosynthetic pathway of this compound and its attachment to a polyene aglycone.

Quantitative Efficacy Data

The profound contribution of this compound to antifungal activity is evident in the minimum inhibitory concentration (MIC) values of polyenes against various fungal pathogens. The removal of this compound results in a significant increase in the MIC, indicating a substantial loss of potency.

| Compound | Fungal Species | MIC (µg/mL) | Fold Change (vs. Aglycone) | Reference |

| Nystatin | Candida albicans | 1.2 | ~50x more potent | [3] |

| Nystatinolide (Aglycone) | Candida albicans | 60 | - | [3] |

| 10-deoxynystatinolide | Candida albicans | 20 | - | [3] |

| Natamycin | Yeasts (general) | 1.0 - 5.0 | Not Applicable | [11] |

| Natamycin | Molds (general) | 0.5 - 6.0 | Not Applicable | [11] |

Table 1: Comparative MIC values demonstrating the importance of the this compound moiety for the antifungal activity of Nystatin and typical MIC ranges for Natamycin.

Key Experimental Protocols

Investigating the mechanism of action of this compound-containing compounds involves a suite of standardized in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common technique for determining the MIC of an antifungal agent.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Methodology:

-

Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Perform serial twofold dilutions of the test compound (e.g., Amphotericin B) in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound orientation of amphotericin B controlling interaction with ergosterol: sterol-dependent activity of conformation-restricted derivatives with an amino-carbonyl bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natamycin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Early Discovery and Isolation of Mycosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose, is a critical amino sugar moiety found in several clinically important polyene macrolide antibiotics, including nystatin and amphotericin B. Its presence is essential for the antifungal activity of these compounds. This technical guide provides a comprehensive overview of the early discovery and isolation of this compound, detailing the initial sourcing from Streptomyces species, the protocols for its liberation from parent antibiotics, and the classical methods employed for its purification and structural characterization. The document summarizes key quantitative data, presents detailed experimental procedures derived from seminal publications, and includes visualizations of experimental workflows and the biosynthetic pathway to facilitate a deeper understanding of this pivotal molecule in drug development.

Introduction

The discovery of this compound was intrinsically linked to the quest for potent antifungal agents in the mid-20th century. In 1950, Elizabeth Hazen and Rachel Brown reported the isolation of "fungicidin" (later renamed nystatin) from Streptomyces noursei, a soil actinomycete.[1] This discovery marked a significant milestone in the treatment of fungal infections. Subsequent chemical studies on nystatin and another crucial polyene antibiotic, amphotericin B (isolated from Streptomyces nodosus), led to the identification of a novel amino sugar as a key structural component.[2][3] This sugar, named this compound, was found to be 3-amino-3,6-dideoxy-D-mannose.[4] Its early isolation and structural elucidation were pivotal for understanding the structure-activity relationships of polyene antibiotics and laid the groundwork for future semi-synthetic modifications to improve their therapeutic index.

Producing Organisms

This compound is not a free-standing natural product but rather a glycosidically linked component of larger macrolide structures. The primary producers of this compound-containing antibiotics are bacteria belonging to the genus Streptomyces, which are Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of secondary metabolites.

Table 1: Key this compound-Containing Antibiotics and Their Producing Organisms

| Antibiotic | Producing Organism | Reference |

| Nystatin | Streptomyces noursei | [1][5] |

| Amphotericin B | Streptomyces nodosus | [3] |

| Candicidin | Streptomyces griseus | [4] |

| Rimocidin | Streptomyces rimosus | |

| Pimaricin (Natamycin) | Streptomyces natalensis |

Isolation and Purification of this compound

The early isolation of this compound relied on the chemical degradation of the parent polyene antibiotics. Acid hydrolysis was the primary method used to cleave the glycosidic bond linking this compound to the macrolide aglycone.

Experimental Protocol: Acid Hydrolysis of Nystatin

This protocol is based on the early work by Dutcher and Walters.

Objective: To liberate this compound from nystatin through acid hydrolysis.

Materials:

-

Nystatin (partially purified)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Dowex 50 (H+ form) resin

-

Pyridine

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of nystatin in methanol was treated with concentrated hydrochloric acid.

-

The mixture was heated under reflux. The optimal time and temperature were determined empirically to maximize the yield of the amino sugar while minimizing degradation.

-

After hydrolysis, the reaction mixture was concentrated under reduced pressure to remove the methanol.

-

The aqueous residue, containing this compound hydrochloride and degradation products, was passed through a column of Dowex 50 (H+ form) resin.

-

The resin was washed with water to remove neutral and acidic components.

-

This compound was then eluted from the resin with a dilute solution of pyridine in water.

-

The eluate containing this compound was concentrated to a syrup.

-

The syrup was dissolved in ethanol, and diethyl ether was added to precipitate this compound hydrochloride as prismatic rods.

Caption: Workflow for the isolation of this compound from Nystatin.

Experimental Protocol: Acetolysis of Amphotericin B

An alternative method for the isolation of this compound was through acetolysis, as described in early studies on Amphotericin B.

Objective: To isolate this compound as its N-acetyl derivative from Amphotericin B.

Materials:

-

Amphotericin B

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Chloroform

-

Sodium Bicarbonate solution

-

Silica gel for chromatography

Procedure:

-

Amphotericin B was suspended in acetic anhydride at a low temperature.

-

A catalytic amount of concentrated sulfuric acid was added dropwise with stirring.

-

The reaction mixture was allowed to stand at room temperature for a set period.

-

The mixture was then poured into ice water and extracted with chloroform.

-

The chloroform extract was washed with a saturated sodium bicarbonate solution and then with water.

-

The dried chloroform extract was concentrated, and the residue was purified by chromatography on a silica gel column to yield tetraacetylthis compound.

-

The acetyl groups were subsequently removed by hydrolysis to obtain this compound.

Chemical Properties and Structure Elucidation

The determination of this compound's structure was a significant achievement of classical natural product chemistry, relying on elemental analysis, chemical degradation, and the preparation of derivatives.

Table 2: Physicochemical Properties of this compound and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Reference |

| This compound | C₆H₁₃NO₄ | 163.17 | 162 (as HCl salt) | -11.5° (as HCl salt) | [4] |

| N-Acetylthis compound | C₈H₁₅NO₅ | 205.21 | 195-197 | -46° (in ethanol) | [4] |

| Triacetylthis compound | C₁₂H₁₉NO₇ | 289.28 | 185-187 | +85° (in ethanol) | [4] |

| Tetraacetylthis compound | C₁₄H₂₁NO₈ | 331.32 | 159-161 | +39.3° (in ethanol) | [4] |

Experimental Protocol: Periodate Oxidation of N-Acetylthis compound

Periodate oxidation was a key chemical degradation method used to determine the cyclic structure and stereochemistry of this compound.

Objective: To elucidate the structure of N-acetylthis compound through periodate oxidation.

Materials:

-

N-Acetylthis compound

-

Sodium metaperiodate (NaIO₄) solution

-

Sodium borohydride (NaBH₄)

-

Barium chloride solution

-

Standard analytical reagents for aldehyde and acid determination

Procedure:

-

A known quantity of N-acetylthis compound was dissolved in water and treated with a standardized solution of sodium metaperiodate.

-

The reaction was allowed to proceed in the dark at room temperature.

-

Aliquots were taken at various time intervals to monitor the consumption of periodate and the formation of formic acid and formaldehyde.

-

The consumption of one mole of periodate and the production of one mole of acetaldehyde indicated the presence of a 6-deoxy sugar structure.

-

The oxidation product was reduced with sodium borohydride.

-

The resulting polyol was hydrolyzed, and the products were analyzed to determine the stereochemical configuration of the hydroxyl and amino groups.

Experimental Protocol: Ninhydrin Degradation of this compound

The ninhydrin reaction was used to confirm the presence of a primary amino group and to degrade the amino sugar for further structural analysis.

Objective: To confirm the presence of a primary amino group and degrade this compound for structural analysis.

Materials:

-

This compound hydrochloride

-

Ninhydrin reagent (0.35g of ninhydrin in 100 ml ethanol)

-

Buffer solution (pH 5.5)

Procedure:

-

A solution of this compound hydrochloride was prepared in the buffer.

-

The ninhydrin reagent was added to the solution.

-

The mixture was heated in a boiling water bath for a specific time (e.g., 20 minutes).

-

The formation of a deep purple color (Ruhemann's purple) indicated a positive reaction for a primary amine.

-

The degradation products, including an aldehyde, were then isolated and characterized to provide further structural information.

Caption: Logical relationships in the structure elucidation of this compound.

Biosynthesis of this compound

This compound biosynthesis in Streptomyces species originates from the primary metabolite GDP-D-mannose.[4][5] The pathway involves a series of enzymatic transformations encoded by a dedicated gene cluster, often found within the larger biosynthetic gene cluster of the polyene antibiotic.

The key enzymes involved in the biosynthesis of GDP-mycosamine are:

-

GDP-mannose 4,6-dehydratase (e.g., NysDIII): Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[2][4]

-

GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/3-keto-reductase (Hypothetical): A proposed enzymatic step for the isomerization to GDP-3-keto-6-deoxy-D-mannose.

-

Aminotransferase (e.g., NysDII): Catalyzes the transamination at the C-3 position to form GDP-mycosamine.[2][4]

-

Glycosyltransferase (e.g., NysDI): Transfers the mycosaminyl moiety from GDP-mycosamine to the macrolide aglycone.[2][4]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The early discovery and isolation of this compound were crucial advancements in the field of natural product chemistry and antibiotic development. The classical methods of acid hydrolysis, chemical degradation, and derivative formation, while labor-intensive, successfully unveiled the structure of this unique amino sugar. This foundational knowledge not only enabled a deeper understanding of the mechanism of action of polyene antibiotics but also opened avenues for the semi-synthetic modification of these drugs to enhance their efficacy and reduce toxicity. The elucidation of the biosynthetic pathway now offers the potential for genetic engineering approaches to generate novel and improved antifungal agents. This guide serves as a valuable resource for researchers in understanding the historical context and the fundamental chemical and biological principles associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the this compound biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Mycosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mycosamine, a naturally occurring 3-amino-3,6-dideoxy-D-mannopyranose, is a critical structural component of several clinically important polyene macrolide antifungal agents, including nystatin and amphotericin B. Its presence is essential for the biological activity of these drugs. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of D-mycosamine. Detailed experimental protocols for its isolation and characterization, based on foundational literature, are provided, alongside an elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

D-Mycosamine is an amino sugar with the systematic IUPAC name (2S,3S,4S,5S,6R)-4-amino-6-methyloxane-2,3,5-triol.[1] It is also commonly referred to as 3-amino-3,6-dideoxy-β-D-mannopyranose.[2] The molecular formula of D-mycosamine is C₆H₁₃NO₄, with a molar mass of 163.173 g·mol⁻¹.[2]

The stereochemistry of D-mycosamine has been established as that of a D-mannose derivative. Key stereochemical features include:

-

An amino group at the C-3 position.

-

The absence of a hydroxyl group at the C-6 position (a deoxy sugar).

-

A D-configuration, based on the orientation of the hydroxyl group at C-5.

The pyranose ring of D-mycosamine adopts a chair conformation. The precise stereochemical arrangement is crucial for its interaction with ergosterol in fungal cell membranes, a key aspect of the mechanism of action of polyene antibiotics.

Synonyms for D-Mycosamine include: [1][3]

-

3-amino-3,6-dideoxy-α-D-manno-hexopyranose

-

3-amino-3-desoxy-D-rhamnose

-

3-amino-3,6-dideoxy-D-mannose

Physicochemical Properties

A summary of the known physicochemical properties of D-mycosamine and its common salt and derivative is presented in Table 1. Data for the free base form of D-mycosamine is limited in the literature, with most characterization performed on its more stable hydrochloride salt or N-acetyl derivative.

| Property | D-Mycosamine Hydrochloride | N-Acetyl-D-mycosamine |

| Molecular Formula | C₆H₁₃NO₄·HCl | C₈H₁₅NO₅ |

| Molecular Weight | 199.63 g/mol | 205.21 g/mol |

| Melting Point | 162 °C[4] | 195-197 °C[4] |

| Specific Rotation [α] | -11.5° (in ethanol)[4] | -46° (in ethanol)[4] |

| Appearance | Prismatic rods from ethanol/ether[4] | Needles from methanol/acetone[4] |

| Solubility | Soluble in water.[5] | Data not readily available. |

Experimental Protocols

The isolation and structural elucidation of D-mycosamine were pioneering achievements in natural product chemistry. The following protocols are based on the methodologies described in the seminal works of Dutcher, Walters, and von Saltza.

Isolation of D-Mycosamine from Amphotericin B

This protocol is adapted from the work of Dutcher et al. and involves the acidic hydrolysis of the parent antibiotic.

Materials:

-

Amphotericin B

-

Concentrated Hydrochloric Acid (HCl)

-

Dowex 50 (H⁺ form) ion-exchange resin

-

Pyridine

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of Amphotericin B in concentrated HCl is heated under reflux for a specified period to hydrolyze the glycosidic bond linking D-mycosamine to the macrolide core.

-

The resulting hydrolysate, containing the D-mycosamine hydrochloride and the aglycone (amphoteronolide), is cooled and filtered to remove the precipitated aglycone.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and applied to a column of Dowex 50 (H⁺ form) ion-exchange resin.

-

The column is washed with water to remove any non-basic impurities.

-

The D-mycosamine is eluted from the column with an aqueous solution of pyridine.

-

The pyridine-containing eluate is concentrated to a syrup.

-

The D-mycosamine hydrochloride is crystallized from a mixture of ethanol and diethyl ether to yield prismatic rods.

Stereochemical Determination via N-Acetyl Derivative

The stereochemistry of D-mycosamine was confirmed by von Saltza et al. through the characterization of its N-acetyl derivative.

Materials:

-

D-Mycosamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Acetone

Procedure:

-

D-mycosamine hydrochloride is dissolved in a mixture of pyridine and acetic anhydride.

-

The reaction mixture is allowed to stand at room temperature to effect N-acetylation.

-

The solvents are removed under reduced pressure.

-

The resulting residue is purified by recrystallization from a mixture of methanol and acetone to yield N-acetyl-D-mycosamine as crystalline needles.

-

The melting point and specific rotation of the N-acetyl derivative are measured and compared to known standards to confirm the stereochemistry.

Biosynthesis of D-Mycosamine

The biosynthesis of D-mycosamine is a multi-step enzymatic process that begins with the common sugar nucleotide, GDP-D-mannose.[6][7] The proposed pathway involves the following key steps:

-

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase.

-

Isomerization: A putative 3,4-isomerase is believed to catalyze the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-3-keto-6-deoxy-D-mannose.

-

Transamination: The final step involves a transamination reaction at the C-3 position, catalyzed by a mycosamine synthase (an aminotransferase), to yield GDP-D-mycosamine.

The activated GDP-D-mycosamine is then transferred to the macrolide aglycone by a glycosyltransferase.

References

- 1. Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GDP-mycosamine | C16H25N6O14P2- | CID 136666579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H13NO4 | CID 182095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ulprospector.com [ulprospector.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Odyssey: A Technical Guide to the Conversion of GDP-Mannose to Mycosamine

For Researchers, Scientists, and Drug Development Professionals

Mycosamine, a critical deoxyamino sugar moiety, is integral to the structure and potent antifungal activity of numerous polyene macrolide antibiotics, including the clinically significant amphotericin B and nystatin. The biosynthesis of this vital component from the precursor GDP-mannose is a multi-step enzymatic cascade. This technical guide provides an in-depth exploration of the core enzymatic steps, presenting available quantitative data, detailed experimental protocols, and visual representations of the biochemical pathway to aid researchers in understanding and potentially manipulating this crucial metabolic route for the development of novel antifungal agents.

The this compound Biosynthetic Pathway: An Overview

The conversion of GDP-mannose to GDP-mycosamine is a three-step process initiated by a dehydratase, followed by a putative isomerization, and culminating in a transamination reaction. The genes encoding the enzymes for this pathway are typically found within the biosynthetic gene clusters of this compound-containing polyene macrolides.

The Genetic Architecture of Mycosamine Biosynthesis in Actinomycetes: A Technical Guide for Drug Development

Executive Summary

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose sugar, is a critical component of numerous clinically significant polyene macrolide antibiotics produced by actinomycetes, including amphotericin B and nystatin. The presence of this amino sugar is indispensable for the potent antifungal activity of these compounds. This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, detailing the core enzymatic steps, the impact of genetic manipulation on antibiotic production and activity, and the regulatory networks governing its synthesis. This document synthesizes critical data from foundational studies to offer detailed experimental protocols and visual pathways, serving as a vital resource for researchers aiming to engineer novel, more effective antifungal agents.

Core Genetic Locus and Biosynthetic Pathway

The biosynthesis of this compound is a conserved process in actinomycetes, encoded by a dedicated set of genes typically found within the larger polyketide synthase (PKS) gene cluster responsible for the production of the parent polyene antibiotic.

Key Biosynthetic Genes

A core triad of genes is consistently responsible for the synthesis and attachment of this compound. While their nomenclature varies between different antibiotic clusters, their enzymatic functions remain constant.

| Enzyme Function | Nystatin (S. noursei) | Amphotericin (S. nodosus) | Candicidin (S. griseus) | Pimaricin (S. natalensis) |

| GDP-Mannose Dehydratase | NysDIII[1][2][3][4] | AmphDIII[3] | CanM/FscMIII[3] | PimJ[3] |

| Aminotransferase | NysDII[1][2][3][4] | AmphDII[5] | CanA/FscMII | PimC[6] |

| Glycosyltransferase | NysDI[1][2][3][4] | AmphDI[5] | CanG/FscMI[3] | PimK |

The this compound Biosynthetic Pathway

The synthesis of GDP-mycosamine proceeds via a three-step enzymatic cascade, originating from the primary metabolite GDP-D-mannose.[3][6]

Caption: Proposed biosynthetic pathway for this compound and its attachment to the polyene aglycone.

The pathway initiates with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by a GDP-mannose 4,6-dehydratase (e.g., NysDIII).[1][3] This intermediate is then believed to undergo a 3,4-isomerization to yield GDP-3-keto-6-deoxy-D-mannose, a step that may occur spontaneously.[6] An aminotransferase (e.g., NysDII) subsequently catalyzes the addition of an amino group to form GDP-mycosamine.[6] Finally, a specific glycosyltransferase (e.g., NysDI) transfers the activated this compound sugar to the macrolactone core of the polyene antibiotic.[1][3]

Impact of Genetic Manipulation on Production and Bioactivity

Genetic inactivation of the this compound biosynthesis and attachment genes has profound effects on the production and biological activity of polyene macrolides. These studies unequivocally demonstrate the requirement of this compound for the therapeutic efficacy of these antibiotics.

Quantitative Production Data

Gene knockout studies lead to the accumulation of the aglycone precursor and a significant reduction or complete abolishment of the final glycosylated antibiotic.

Table 1: Production Titers in Wild-Type vs. Mutant Strains

| Strain / Mutant | Antibiotic | Key Gene(s) Inactivated | Production Titer (Wild-Type) | Production Titer (Mutant) | Fold Change | Reference |

| S. noursei | Nystatin | nysDI (Glycosyltransferase) | Not specified, but production restored to 55% of WT upon complementation | Nystatinolide produced, Nystatin abolished | - | [3] |

| S. noursei | Nystatin | nysDII (Aminotransferase) | Not specified, but production restored to 40% of WT upon complementation | Nystatinolide produced, Nystatin abolished | - | [3] |

| S. nodosus ATCC14899 | Amphotericin B | - (Wild-Type) | ~7.5 mg/g | - | - | [7] |

| S. nodosus ZJB2016050 | Amphotericin B | - (High-yield mutant) | - | 9.73 mg/g | +30% vs WT | [7] |

| S. nodosus ZJB 20130827 | Amphotericin B | - (Wild-Type) | ~580 mg/L | - | - | [8][9] |

| S. nodosus N3 | Amphotericin B | - (High-yield mutant) | - | 5260 mg/L | +907% vs WT | [8][9] |

Biological Activity Data

The removal of the this compound moiety dramatically reduces the antifungal and hemolytic activities of polyene antibiotics.

Table 2: Biological Activity of Nystatin vs. Nystatinolide

| Compound | Antifungal Activity (MIC against C. albicans) | Hemolytic Activity (HC50) | Reference |

| Nystatin | 0.5 - 2 µg/mL[2][10] | 25 µg/mL | [3] |

| Nystatinolide (Aglycone) | >128 µg/mL | >250 µg/mL | [3] |

These data highlight that the aglycone (nystatinolide) possesses virtually no antifungal or hemolytic activity compared to the this compound-containing nystatin, confirming the sugar's critical role in interacting with fungal and mammalian cell membranes.[3]

Regulatory Control of this compound Biosynthesis

The expression of this compound biosynthesis genes is tightly regulated as part of the overall control of secondary metabolism in Streptomyces. This regulation occurs at the transcriptional level and is influenced by environmental signals and pathway-specific regulatory proteins.

Phosphate Repression

Inorganic phosphate is a well-established negative regulator of candicidin biosynthesis in S. griseus. High concentrations of phosphate (e.g., 7.5 mM) repress the transcription of biosynthetic genes, including those required for this compound synthesis.[7][11] This repression is mediated by a "phosphate control sequence" (pcs) found in the promoter regions of these genes.[12]

Hierarchical Regulatory Network

The candicidin biosynthetic gene cluster in Streptomyces sp. FR-008 contains a subcluster of four regulatory genes (fscR1, fscR2, fscR3, fscR4) that form a hierarchical network. Disruption of any of these genes abolishes candicidin production. Transcriptional analysis suggests a complex interplay where these regulators control the structural genes and each other, with fscR1 and fscR4 acting at a lower level in the cascade. This type of multi-layered regulation is likely conserved across other polyene biosynthetic pathways.

Caption: Simplified regulatory network for candicidin biosynthesis, including this compound genes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Gene Inactivation in Streptomyces (PCR-Targeting Method)

This protocol outlines a general workflow for creating in-frame gene deletions in Streptomyces species, essential for functional analysis of the this compound genes.

Caption: Workflow for gene inactivation in Streptomyces using PCR-targeting.

Heterologous Expression and Purification of NysDIII from E. coli

-

Cloning: Amplify the nysDIII gene from S. noursei genomic DNA and clone it into an E. coli expression vector (e.g., pQE2 for an N-terminal His-tag or a FLAG-tag vector).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6.

-

Induction: Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble NysDIII protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged protein or anti-FLAG M2 affinity gel for FLAG-tagged protein).

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

In Vitro Assay for GDP-D-Mannose 4,6-Dehydratase (NysDIII) Activity

This assay measures the formation of the product GDP-4-keto-6-deoxy-D-mannose, which has a characteristic absorbance at 320 nm after alkali treatment.[3]

-

Reaction Mixture Preparation: Prepare the assay mixture in a total volume of 75 µL containing:

-

0.25 M KH2PO4 / 0.25 M Na2HPO4 (final pH 7.5)

-

4 mM Dithiothreitol (DTT)

-

12 mM EDTA

-

1.3 mM GDP-D-mannose (substrate)

-

0.1 - 1.0 µg of purified NysDIII enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes.

-

Alkali Treatment: Add 700 µL of 0.1 M NaOH and incubate for 20 minutes at 37°C to induce the formation of a chromophore from the keto-sugar product.

-

Measurement: Measure the absorbance of the solution at 320 nm using a spectrophotometer. The increase in absorbance is proportional to the enzyme activity.

General Protocol for Aminotransferase (e.g., NysDII) Activity Assay

While a specific published protocol for NysDII is not available, a general coupled spectrophotometric assay can be adapted. This assay typically measures the conversion of an amino donor and a keto-acid acceptor.

-

Principle: The aminotransferase converts GDP-3-keto-6-deoxy-D-mannose and an amino donor (e.g., L-glutamate) into GDP-mycosamine and α-ketoglutarate. The production of α-ketoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Phosphate or HEPES buffer (pH 7.5-8.0)

-

GDP-3-keto-6-deoxy-D-mannose (substrate)

-

L-glutamate (amino donor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

NADH

-

Glutamate dehydrogenase (coupling enzyme)

-

Purified aminotransferase (e.g., NysDII)

-

-

Procedure:

-

Combine all reagents except the aminotransferase in a cuvette and incubate to establish a baseline rate.

-

Initiate the reaction by adding the purified aminotransferase.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the aminotransferase activity.

-

Conclusion and Future Directions

The genetic and biochemical framework for this compound biosynthesis is well-established, providing a solid foundation for the bioengineering of polyene macrolides. The core set of dehydratase, aminotransferase, and glycosyltransferase enzymes represents prime targets for genetic manipulation. Future research should focus on the detailed kinetic characterization of the aminotransferase and isomerase enzymes, elucidating the intricate regulatory networks in different producer strains, and exploring the substrate flexibility of the glycosyltransferase to attach alternative sugar moieties. Such efforts will pave the way for the creation of novel antifungal agents with improved therapeutic indices, addressing the pressing clinical need for safer and more effective treatments for systemic fungal infections.

References

- 1. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Antifungal Activity of Isomeric Forms of Nystatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the this compound Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the production of amphotericin B by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of amphotericin B production by a newly isolated Streptomyces nodosus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nystatin Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxynystatin to Nystatin - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Diversity of Mycosamine Derivatives: A Technical Guide

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose sugar, is a critical component of numerous polyene macrolide antimycotics, a class of potent antifungal agents. Its presence is fundamental to the biological activity of these compounds, and derivatives of this compound are a subject of intense research to develop new antifungal drugs with improved efficacy and reduced toxicity. This guide provides an in-depth exploration of the natural diversity of this compound derivatives, their biosynthesis, and the methodologies used for their study.

Biosynthesis of this compound

The biosynthesis of D-mycosamine is proposed to originate from GDP-D-mannose.[1] The biosynthetic gene clusters for several polyene macrolides, such as nystatin and amphotericin, contain genes encoding the necessary enzymes for this transformation.[1][2] The pathway involves a series of enzymatic steps, including dehydration and transamination, to yield the final this compound moiety that is then attached to the macrolide core.

The proposed biosynthetic pathway for this compound commences with GDP-mannose.[1][2][3] Key enzymes involved in this process are GDP-mannose 4,6-dehydratase, which catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[2][4] Subsequent steps are believed to involve isomerization and a transamination reaction to introduce the amino group at the C-3 position.[3] The final activated sugar, presumably GDP-mycosamine, is then transferred to the polyene macrolide aglycone by a glycosyltransferase.[2][5]

Natural and Semi-Synthetic Derivatives

The natural diversity of this compound derivatives arises from both the attachment of additional sugar moieties and modifications to the this compound itself. Furthermore, the amino group of this compound serves as a prime target for semi-synthetic modifications to generate novel derivatives with enhanced pharmacological properties.[6][7]

Data on Selected this compound Derivatives

The following table summarizes the biological activity of selected this compound derivatives. The data is compiled from various sources and is intended for comparative purposes.

| Compound | Modification | Target Organism | Activity (MIC/IC50) | Hemolytic Activity (HC50) | Reference |

| Amphotericin B | Parent Compound | Candida albicans | 0.25-1.0 µg/mL | ~2-5 µg/mL | [6][8] |

| Nystatin A1 | Parent Compound | Candida albicans | 1-4 µg/mL | ~20-50 µg/mL | [7] |

| DMR005 | N-(AEEA)5-AmB | Candida albicans | 0.5-2.0 µg/mL | > 50 µg/mL | [8] |

| 2G | L-glutamic acid salt of 2-(N,N-dimethylamino)ethylamide of 28,29-didehydronystatin A1 | Candida albicans | Not specified | Considerably less toxic than AmB | [7] |

| 16-descarboxyl-16-methyl AmB | Biosynthetically modified | Not specified | Retained antifungal activity | Reduced hemolytic activity | [9][10] |

Experimental Protocols

General Protocol for the Synthesis of N-Acyl this compound Derivatives

The following is a generalized protocol for the acylation of the this compound amino group in a polyene macrolide like amphotericin B.

-

Protection of Carboxyl Group (Optional but Recommended): To prevent side reactions, the exocyclic carboxyl group of the polyene macrolide can be protected, for example, by esterification.

-

Activation of the Acylating Agent: The carboxylic acid to be coupled to the this compound is activated using a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent like DMF or DMSO.

-

Coupling Reaction: The polyene macrolide (with or without a protected carboxyl group) is dissolved in an appropriate solvent and added to the activated acylating agent. A non-nucleophilic base (e.g., DIPEA) is added to facilitate the reaction. The reaction is typically stirred at room temperature for several hours to overnight.

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions.

-

Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Isolation and Purification of this compound Derivatives

A general workflow for the isolation and characterization of this compound derivatives from natural sources or synthetic reactions is outlined below.

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for the purification and analysis of this compound derivatives.[11][12] A reversed-phase C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV-Vis detector, monitoring the characteristic polyene absorption maxima.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of the derivatives.[12][13] Electrospray ionization (ESI) is a common ionization technique for these molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of novel derivatives.[14][15][16] These techniques allow for the determination of the connectivity of atoms and the stereochemistry of the molecule.

Mechanism of Action and Signaling

The primary mechanism of action of this compound-containing polyenes is the disruption of the fungal cell membrane.[1] These molecules have a higher affinity for ergosterol, the main sterol in fungal membranes, than for cholesterol in mammalian membranes, which is the basis for their selective toxicity.[1][6]

Two main models for the action of these drugs have been proposed:

-

Pore Formation: The classic model suggests that several polyene molecules bind to ergosterol and assemble into a barrel-like structure that forms a pore or channel through the membrane.[5][17] This channel disrupts the membrane's integrity, leading to the leakage of essential ions (e.g., K⁺) and small molecules, ultimately causing cell death.[1]

-

Ergosterol Sequestration: A more recent model proposes that the polyenes form large, extramembranous aggregates that extract ergosterol from the fungal membrane.[3][6] The depletion of ergosterol disrupts the structure and function of the membrane, leading to cell death.

While not a classical signaling pathway, the disruption of membrane potential and ion homeostasis can trigger downstream cellular stress responses, including the production of reactive oxygen species (ROS), which contribute to the fungicidal activity.[5]

Conclusion

The study of this compound derivatives is a vibrant field in the quest for new and improved antifungal therapies. Understanding their natural diversity, biosynthesis, and mechanism of action is crucial for the rational design of novel compounds. The methodologies outlined in this guide provide a framework for the synthesis, isolation, and characterization of these important molecules, paving the way for future drug development efforts.

References

- 1. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry | Lund University [lunduniversity.lu.se]

- 4. Analysis of the this compound biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of a novel N-aminoacyl derivative of amphotericin B methyl ester as an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of NH2-(AEEA)n-amphotericin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Synthesis and isolation of biosynthetic derivatives of Amphotericin B - University of Leicester - Figshare [figshare.le.ac.uk]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of a new broad spectrum antifungal polyene from Streptomyces sp. MTCC 5680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Foundational Role of Mycosamine in the Antifungal Activity of Polyene Macrolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosamine, a deoxyamino sugar, is a critical structural component of polyene macrolide antibiotics, a class of potent antifungal agents that includes clinically significant drugs such as Amphotericin B and Nystatin. Foundational research has unequivocally demonstrated that the this compound moiety is not merely a structural accessory but is indispensable for the primary antifungal mechanism of these compounds. Its presence is directly linked to the ability of polyene macrolides to bind to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, resulting in ion leakage, disruption of cellular homeostasis, and ultimately, fungal cell death. This technical guide provides an in-depth review of the core research establishing the antifungal properties of this compound, including quantitative data on its impact on antifungal potency, detailed experimental protocols for key assays, and a visualization of the molecular and cellular pathways involved in its mechanism of action.

Introduction